

CAS number and molecular weight of (1S,2S)-Bortezomib

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Compound of Interest

Compound Name: (1S,2S)-Bortezomib

Cat. No.: B193255

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(1S,2S)-Bortezomib: An In-depth Technical Guide

This guide provides comprehensive technical information on **(1S,2S)-Bortezomib**, an enantiomer of the potent proteasome inhibitor Bortezomib. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and pathway visualizations.

Physicochemical Properties

(1S,2S)-Bortezomib is a specific stereoisomer of the drug Bortezomib. The physicochemical properties are summarized below.

Property	Value
CAS Number	1132709-14-8[1][2]
Molecular Formula	C ₁₉ H ₂₅ BN ₄ O ₄
Molecular Weight	384.24 g/mol [3][4][5]

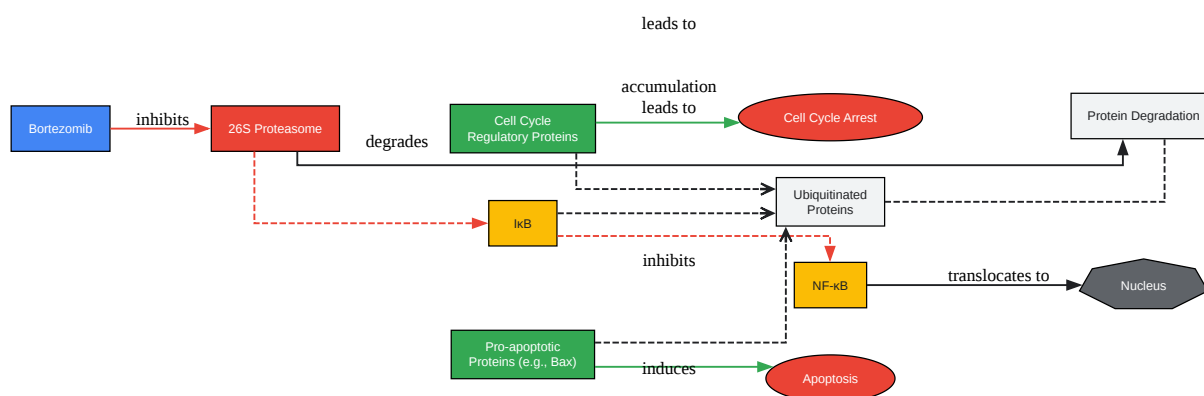
Note: The widely studied and clinically approved form of Bortezomib has the CAS number 179324-69-7.[4][5][6][7]

Mechanism of Action: Proteasome Inhibition

Bortezomib, in its clinically utilized form, is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[5] This inhibition is primarily achieved through the interaction of the boronic acid moiety of Bortezomib with the threonine residue in the active site of the $\beta 5$ subunit of the 20S proteasome core.[1][2] This targeted inhibition of the chymotrypsin-like activity of the proteasome disrupts the normal degradation of intracellular proteins, leading to a cascade of downstream effects.[7]

The accumulation of misfolded and regulatory proteins due to proteasome inhibition disrupts cell cycle progression, induces apoptosis, and inhibits the activation of nuclear factor-kappa B (NF- κ B), a key regulator of inflammation and cell survival.[1][2]

Signaling Pathway of Bortezomib-Induced Apoptosis



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Caption: Bortezomib-induced apoptotic signaling pathway.

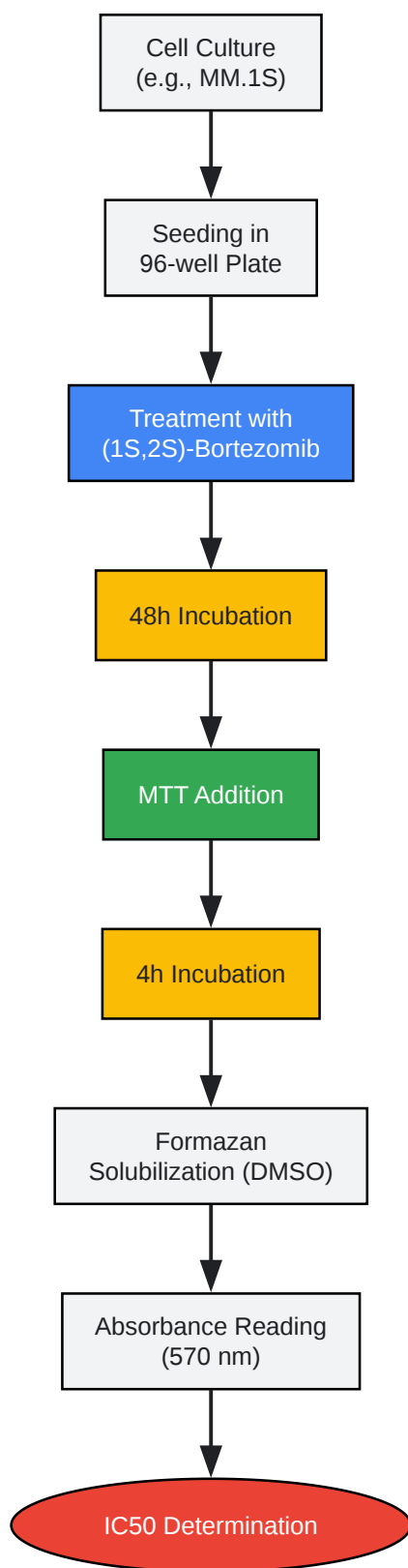
Experimental Protocols

The following provides a generalized methodology for assessing the cytotoxic effects of **(1S,2S)-Bortezomib** on a cancer cell line.

Cell Viability Assay (MTT Assay)

- **Cell Culture:** Culture human multiple myeloma (MM.1S) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **(1S,2S)-Bortezomib** in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (clinically used Bortezomib).
- **Incubation:** Incubate the plate for 48 hours at 37°C.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for Cell Viability



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